Menaquinone 4-d7
Menaquinone 4-d7
Menaquinone 4-d7 (MK-4-d7) is intended for use as an internal standard for the quantification of MK-4 by GC- or LC-MS. MK-4 is the predominant homolog of vitamin K2 and is composed of a naphthoquinone base with four isoprenoid units in the side chain. It is formed primarily via conversion of vitamin K1 in vivo and accumulates in various tissues, including the brain. MK-4 halts the cell cycle at the G1 phase in HepG2, Hep3B, and Huh7 hepatocellular carcinoma cells in a concentration-dependent manner. It also inhibits IκB kinase (IKK) activity, IκBα phosphorylation, and the transcriptional activity of NF-κB. Vitamin K2 may have a role in bone metabolism.
Brand Name:
Vulcanchem
CAS No.:
1233937-25-1
VCID:
VC0132945
InChI:
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D
SMILES:
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Molecular Formula:
C₃₁H₃₃D₇O₂
Molecular Weight:
451.69
Menaquinone 4-d7
CAS No.: 1233937-25-1
Cat. No.: VC0132945
Molecular Formula: C₃₁H₃₃D₇O₂
Molecular Weight: 451.69
* For research use only. Not for human or veterinary use.
Specification
| Description | Menaquinone 4-d7 (MK-4-d7) is intended for use as an internal standard for the quantification of MK-4 by GC- or LC-MS. MK-4 is the predominant homolog of vitamin K2 and is composed of a naphthoquinone base with four isoprenoid units in the side chain. It is formed primarily via conversion of vitamin K1 in vivo and accumulates in various tissues, including the brain. MK-4 halts the cell cycle at the G1 phase in HepG2, Hep3B, and Huh7 hepatocellular carcinoma cells in a concentration-dependent manner. It also inhibits IκB kinase (IKK) activity, IκBα phosphorylation, and the transcriptional activity of NF-κB. Vitamin K2 may have a role in bone metabolism. |
|---|---|
| CAS No. | 1233937-25-1 |
| Molecular Formula | C₃₁H₃₃D₇O₂ |
| Molecular Weight | 451.69 |
| IUPAC Name | 5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
| Standard InChI | InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D |
| SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
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